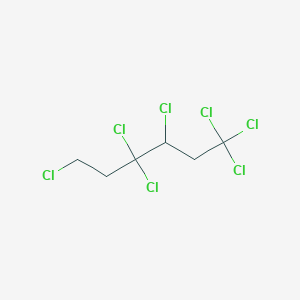
1,1,1,3,4,4,6-Heptachlorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,4,4,6-Heptachlorohexane is a chlorinated hydrocarbon with the molecular formula C6H7Cl7 It is a derivative of hexane where seven hydrogen atoms are replaced by chlorine atoms
Preparation Methods
The synthesis of 1,1,1,3,4,4,6-Heptachlorohexane typically involves the chlorination of hexane under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is exothermic and requires careful monitoring of temperature and chlorine concentration to ensure selective chlorination at the desired positions on the hexane molecule.
Industrial production methods may involve continuous flow reactors where hexane and chlorine gas are introduced in a controlled manner to achieve high yields of the desired heptachlorinated product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and selectivity of the chlorination process.
Chemical Reactions Analysis
1,1,1,3,4,4,6-Heptachlorohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This can lead to the formation of hydroxylated or alkoxylated derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce partially dechlorinated products.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound, leading to the formation of chlorinated carboxylic acids or ketones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with NaOH can yield hexachlorocyclohexanol, while reduction with LiAlH4 can produce hexachlorocyclohexane.
Scientific Research Applications
1,1,1,3,4,4,6-Heptachlorohexane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of chlorination on the chemical reactivity and stability of hydrocarbons. Researchers investigate its behavior in various chemical reactions to understand the influence of multiple chlorine substituents.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes. It serves as a reference compound in toxicological studies to assess the impact of chlorinated hydrocarbons on living organisms.
Medicine: Although not widely used in medicine, its derivatives are explored for potential therapeutic applications, such as anticancer agents or enzyme inhibitors.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of other chlorinated compounds, which are employed in the production of pesticides, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of 1,1,1,3,4,4,6-Heptachlorohexane involves its interaction with biological molecules, primarily through its chlorine atoms. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, and other cellular components, leading to alterations in their structure and function. This can result in enzyme inhibition, disruption of cellular signaling pathways, and induction of oxidative stress.
The molecular targets of this compound include enzymes involved in detoxification processes, such as cytochrome P450 enzymes, and proteins that regulate cell growth and apoptosis. The compound’s high chlorination level enhances its lipophilicity, allowing it to accumulate in lipid-rich tissues and exert prolonged biological effects.
Comparison with Similar Compounds
1,1,1,3,4,4,6-Heptachlorohexane can be compared with other chlorinated hydrocarbons, such as:
Hexachlorocyclohexane (HCH): A well-known pesticide with similar chlorination but different structural arrangement. HCH has multiple isomers, including alpha, beta, gamma, and delta forms, each with distinct biological activities.
Pentachlorocyclohexane: A compound with five chlorine atoms, which exhibits different reactivity and toxicity profiles compared to heptachlorinated derivatives.
Tetrachlorocyclohexane: With four chlorine atoms, this compound is less chlorinated and generally less toxic than higher chlorinated analogs.
The uniqueness of this compound lies in its specific pattern of chlorination, which influences its chemical behavior and potential applications. Its high degree of chlorination makes it a valuable compound for studying the effects of multiple chlorine substituents on hydrocarbon properties.
Properties
CAS No. |
63745-66-4 |
|---|---|
Molecular Formula |
C6H7Cl7 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
1,1,1,3,4,4,6-heptachlorohexane |
InChI |
InChI=1S/C6H7Cl7/c7-2-1-5(9,10)4(8)3-6(11,12)13/h4H,1-3H2 |
InChI Key |
HOJQNYFYVUWODX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(C(CC(Cl)(Cl)Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


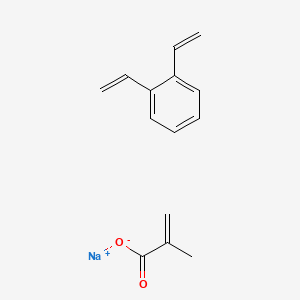
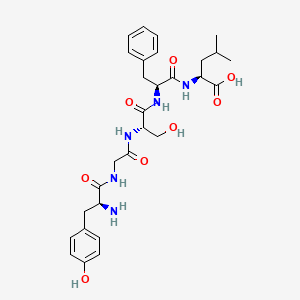
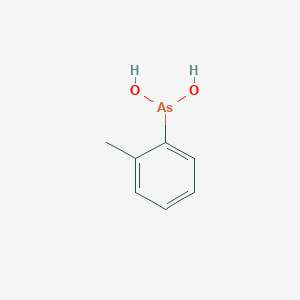
![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
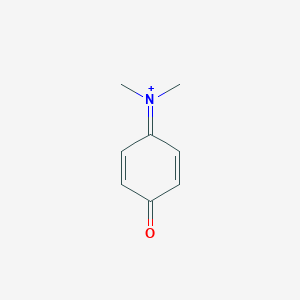

![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)
![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)



![1-Oxo-4H,6H-1lambda~5~-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14503092.png)

